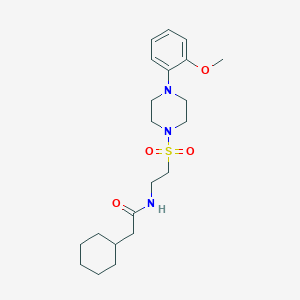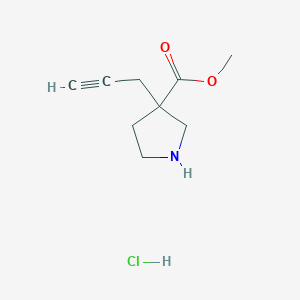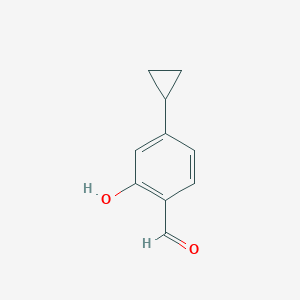
(4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound characterized by its unique structure, which includes both piperidinyl and pyridinyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common route includes the initial formation of the piperidinyl and pyridinyl intermediates. The piperidinyl moiety is often synthesized through nucleophilic substitution reactions involving benzyl halides and piperidine derivatives. The pyridinyl component can be created via various methods, including cyclization reactions that introduce the tetrahydrofuran-3-yl group.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to ensure consistent and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under controlled conditions to form various oxidized derivatives.
Reduction: Reduction reactions, particularly with hydrogenation, can alter the functional groups attached to the piperidinyl and pyridinyl rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound, potentially modifying its functional groups or aromatic rings.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Solvents such as dichloromethane or ethanol are commonly used, and reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Depending on the reaction, major products can include various substituted derivatives, with modifications typically occurring on the benzyl, tetrahydrofuran, or pyridinyl groups.
Applications De Recherche Scientifique
This compound has been explored for its applications in several scientific research areas:
Chemistry: It is used as a model compound for studying reaction mechanisms and as a building block for synthesizing more complex molecules.
Biology: Research into its interactions with biological molecules can provide insights into its potential as a bioactive agent.
Medicine: Preliminary studies suggest that derivatives of this compound could have pharmacological properties, making them candidates for drug development.
Industry: It may serve as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The specific mechanism by which (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone exerts its effects depends on its application. In medicinal chemistry, its activity might involve binding to specific receptors or enzymes, modulating their activity. Molecular docking studies and in vitro assays could provide detailed insights into its molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds like (4-Benzylpiperidin-1-yl)methanone and (6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone share structural similarities but lack the unique combination of both piperidinyl and pyridinyl groups found in (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone.
Highlighting Uniqueness: What sets this compound apart is its potential for multifaceted interactions due to the presence of diverse functional groups. This makes it a versatile candidate in synthetic chemistry and its derivatives promising candidates in pharmacological research.
This deep dive should give you a comprehensive understanding of the compound’s significance and applications. If there's any specific aspect you'd like to explore further, let me know.
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-22(19-6-7-21(23-15-19)27-20-10-13-26-16-20)24-11-8-18(9-12-24)14-17-4-2-1-3-5-17/h1-7,15,18,20H,8-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDWWHRYIBKRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone](/img/structure/B2794621.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)
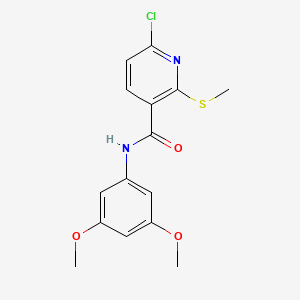

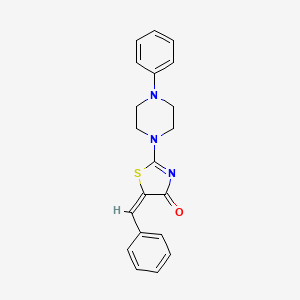
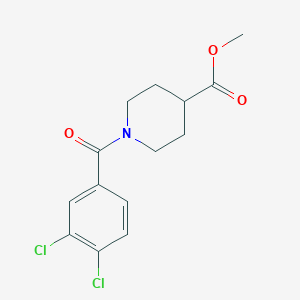
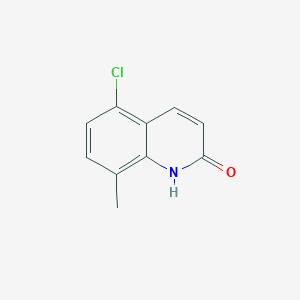
![3-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B2794633.png)
![(4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2794634.png)
![3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one](/img/structure/B2794636.png)

